N-(pentan-2-yl)-3-phenylpropanamide

Description

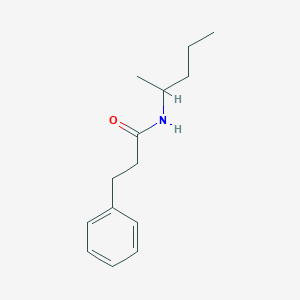

N-(pentan-2-yl)-3-phenylpropanamide is an amide derivative characterized by a propanamide backbone substituted with a phenyl group at the 3-position and a branched pentan-2-yl group attached to the nitrogen atom. The pentan-2-yl substituent likely imparts increased lipophilicity compared to shorter-chain alkyl groups, influencing solubility and metabolic stability.

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

N-pentan-2-yl-3-phenylpropanamide |

InChI |

InChI=1S/C14H21NO/c1-3-7-12(2)15-14(16)11-10-13-8-5-4-6-9-13/h4-6,8-9,12H,3,7,10-11H2,1-2H3,(H,15,16) |

InChI Key |

BSXVMJIPVITBTM-UHFFFAOYSA-N |

SMILES |

CCCC(C)NC(=O)CCC1=CC=CC=C1 |

Canonical SMILES |

CCCC(C)NC(=O)CCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs and their substituents are summarized below:

*Target compound; †Calculated based on formula C₁₄H₂₂N₂O.

Physicochemical Properties

- Lipophilicity : The pentan-2-yl group in the target compound likely increases lipophilicity compared to the dihydroxyphenethyl group in compound 32, which contains polar hydroxyl groups enhancing water solubility .

- Crystallinity: N-Acetyl Norfentanyl’s crystalline nature contrasts with the oily consistency of compound 32, suggesting differences in intermolecular forces (e.g., hydrogen bonding) .

Key Research Findings

- Synthetic Efficiency : Demethylation reactions (as in compound 32) achieve high yields (~89%), whereas alkylation of amines (e.g., pentan-2-yl) may require optimized conditions to mitigate steric challenges .

- Structural Flexibility: Substitutions on the phenyl ring (e.g., bromophenoxy in ) or nitrogen (e.g., piperidinyl in ) drastically alter bioactivity and physicochemical behavior.

- Purity Challenges: Crystalline solids like N-Acetyl Norfentanyl are easier to characterize than oily products, emphasizing the need for advanced purification techniques in amide synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.